molecular formula C17H17Cl2N3 B6190055 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2680533-96-2

2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Katalognummer B6190055
CAS-Nummer: 2680533-96-2
Molekulargewicht: 334.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride, also known as 2-PEBA-D, is an organic compound with a wide range of applications in scientific research. It is a derivative of benzodiazepine and has been used to study the effects of various drugs on the central nervous system. This compound has been studied for its potential to act as a receptor agonist, which could be used to treat a variety of conditions, including anxiety, insomnia, and epilepsy. In

Wissenschaftliche Forschungsanwendungen

2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has been used in scientific research to study the effects of various drugs on the central nervous system. It has been used to study the effects of benzodiazepines, such as diazepam and lorazepam, on GABA-A receptors. It has also been used to study the effects of drugs such as alcohol and nicotine on the brain. Additionally, it has been used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the endocrine system.

Wirkmechanismus

2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride acts as a receptor agonist at the GABA-A receptor. This means that it binds to the receptor and activates it, leading to an increase in the level of GABA in the brain. This increase in GABA leads to a decrease in the activity of neurons, which can result in sedation and relaxation.
Biochemical and Physiological Effects
This compound has been shown to have a sedative effect and to reduce anxiety. It has also been shown to have anticonvulsant effects, which can be useful in treating epilepsy and other seizure disorders. Additionally, it has been shown to have an anti-inflammatory effect, which can be useful in treating conditions such as arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several advantages when used in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, it is important to note that this compound is not approved for use in humans and should only be used in experiments on animals.

Zukünftige Richtungen

The potential future directions for 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride include further research into its effects on the central nervous system, its potential as a receptor agonist, and its potential as a therapeutic agent. Additionally, further research into its effects on the cardiovascular system and endocrine system could provide insight into the effects of drugs on these systems. Finally, further research into its potential as an anti-inflammatory agent could provide new treatments for conditions such as arthritis.

Synthesemethoden

2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is synthesized from the reaction of 2-phenylethynylbenzene and 2-aminoethanol. This reaction produces a cyclic compound, which is then reacted with hydrochloric acid to form the dihydrochloride salt. The reaction is typically conducted in a basic medium, such as sodium hydroxide, to ensure the reaction proceeds efficiently. The product is then purified by recrystallization or column chromatography.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride' involves the reaction of 2-aminobenzophenone with phenylacetylene to form 7-(2-phenylethynyl)-1H-1,3-benzodiazole. This intermediate is then reacted with ethyl bromoacetate to form ethyl 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]acetate, which is then hydrolyzed to form 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]acetic acid. This acid is then reacted with ethylenediamine to form the final product, 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride.", "Starting Materials": [ "2-aminobenzophenone", "phenylacetylene", "ethyl bromoacetate", "ethylenediamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Reaction of 2-aminobenzophenone with phenylacetylene in the presence of sodium hydroxide and diethyl ether to form 7-(2-phenylethynyl)-1H-1,3-benzodiazole.", "Step 2: Reaction of 7-(2-phenylethynyl)-1H-1,3-benzodiazole with ethyl bromoacetate in the presence of potassium carbonate and dichloromethane to form ethyl 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]acetate.", "Step 3: Hydrolysis of ethyl 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]acetate with sodium hydroxide and methanol to form 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]acetic acid.", "Step 4: Reaction of 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]acetic acid with ethylenediamine in the presence of hydrochloric acid and water to form 2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride." ] }

CAS-Nummer

2680533-96-2

Molekularformel

C17H17Cl2N3

Molekulargewicht

334.2

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.